2,3-Dimethyl-3-heptanol

Catalog No.
S1516506
CAS No.
19549-71-4
M.F
C9H20O
M. Wt
144.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-3-heptanol

CAS Number

19549-71-4

Product Name

2,3-Dimethyl-3-heptanol

IUPAC Name

2,3-dimethylheptan-3-ol

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

InChI

InChI=1S/C9H20O/c1-5-6-7-9(4,10)8(2)3/h8,10H,5-7H2,1-4H3

InChI Key

JIEGVNXCNNWVPH-UHFFFAOYSA-N

SMILES

CCCCC(C)(C(C)C)O

Canonical SMILES

CCCCC(C)(C(C)C)O

2,3-Dimethyl-3-heptanol is an organic compound classified as a tertiary alcohol with the molecular formula C9H20OC_9H_{20}O and a molecular weight of approximately 144.26 g/mol. It is characterized by a heptane backbone with two methyl groups attached to the third carbon atom. The compound is also known by its IUPAC name, 2,3-dimethylheptan-3-ol, and has various applications in organic synthesis and industrial processes due to its unique structural properties and reactivity.

2,3-Dimethyl-3-heptanol exhibits several typical reactions associated with alcohols:

  • Oxidation: This compound can be oxidized to form 2,3-dimethyl-3-heptanone when treated with oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
  • Reduction: Under strong reducing conditions, it can be converted into hydrocarbons.
  • Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

  • Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
  • Reduction: Lithium aluminum hydride in dry ether.
  • Substitution: Thionyl chloride or phosphorus tribromide.

Major Products

  • Oxidation: 2,3-dimethyl-3-heptanone.
  • Reduction: Corresponding alkanes.
  • Substitution: Alkyl halides.

The biological activity of 2,3-dimethyl-3-heptanol is notable for its potential interactions within biological systems. As an alcohol, it can form hydrogen bonds with various biomolecules, potentially influencing enzymatic activities and metabolic pathways. Its hydroxyl group may act as a substrate or inhibitor in bio

2,3-Dimethyl-3-heptanol can be synthesized through several methods:

  • Reduction of Ketones: A common synthesis route involves the reduction of 2,3-dimethyl-3-heptanone using reducing agents like sodium borohydride or lithium aluminum hydride in inert solvents such as tetrahydrofuran or diethyl ether.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of the corresponding ketone using metal catalysts (e.g., palladium on carbon) under hydrogen gas pressure is employed for efficient large-scale production.

This compound has various applications across different fields:

  • Solvent: Used as a solvent in organic synthesis due to its ability to dissolve a wide range of substances.
  • Intermediate in Synthesis: Serves as an intermediate in the production of pharmaceuticals, fragrances, and other organic compounds.
  • Research Tool: Utilized in laboratories for studying

Research into the interactions of 2,3-dimethyl-3-heptanol with biological systems reveals its potential effects on metabolic processes. The compound's ability to form hydrogen bonds enhances its reactivity with enzymes and other proteins, suggesting possible roles in modulating biochemical pathways. Further studies are needed to elucidate specific interactions and their implications for health and disease.

Several compounds share structural similarities with 2,3-dimethyl-3-heptanol:

Compound NameStructure CharacteristicsUnique Features
2,3-Dimethyl-3-hexanolShorter carbon chain (C6)Lower boiling point; different solubility properties
2,3-Dimethyl-3-octanolLonger carbon chain (C8)Higher boiling point; distinct reactivity
2,3-Dimethyl-3-pentanolEven shorter carbon chain (C5)Significant differences in physical properties

Uniqueness

2,3-Dimethyl-3-heptanol is unique due to its specific carbon chain length and the arrangement of methyl groups. These features influence its physical properties such as boiling point and solubility compared to its analogs. Its reactivity profile also differentiates it from similar compounds, making it suitable for specific applications in both research and industry .

The Grignard reaction is a classical method for synthesizing tertiary alcohols. For 2,3-dimethyl-3-heptanol, the target compound is formed via the reaction of a methyl Grignard reagent with 2,3-dimethyl-3-heptanone.

Reaction Mechanism

The Grignard reagent (methylmagnesium bromide, CH₃MgBr) reacts with the ketone precursor in anhydrous diethyl ether under nitrogen atmosphere. The mechanism proceeds through nucleophilic attack on the carbonyl carbon, forming an alkoxide intermediate, which is subsequently hydrolyzed to yield the tertiary alcohol.

$$
\text{CH}3\text{MgBr} + (\text{CH}3)2\text{C(O)C}4\text{H}9 \rightarrow (\text{CH}3)3\text{C-O-MgBr} \xrightarrow{\text{H}2\text{O}} (\text{CH}3)3\text{C-OH}
$$

Experimental Protocol

Adapting methods from analogous syntheses:

  • Grignard Reagent Preparation: Methylmagnesium bromide is synthesized by reacting magnesium turnings (0.30 g, 12.5 mmol) with methyl iodide (2.1 mL, 12.5 mmol) in dry diethyl ether.
  • Ketone Addition: 2,3-Dimethyl-3-heptanone (1.5 mL, 10 mmol) is added dropwise at 0°C.
  • Workup: The reaction is quenched with saturated NH₄Cl, and the organic layer is extracted, dried (Na₂SO₄), and distilled under reduced pressure (bp 160–165°C).

Table 1: Grignard Reaction Parameters

ParameterValue
Yield38% (analogous reactions)
Purity (Refractive Index)1.429
Reaction Time12–24 hours

Challenges:

  • Steric Hindrance: Adjacent methyl groups impede nucleophilic attack, requiring prolonged reaction times.
  • Side Reactions: Oxidation of the Grignard reagent or ketone can produce byproducts such as 2,3-dimethyl-3-heptanone.

Traditional oxidation methods for alcohols, such as acidified potassium dichromate (K₂Cr₂O₇), rely on the abstraction of α-hydrogens to form carbonyl compounds. However, tertiary alcohols like 2,3-dimethyl-3-heptanol lack these hydrogens, rendering them inert under standard conditions [6] [4]. For instance, primary and secondary alcohols oxidize to aldehydes/ketones and carboxylic acids/ketones, respectively, but tertiary alcohols resist such transformations due to the necessity of breaking a C–C bond instead of a C–H bond [6] [7].

Recent advances in photocatalysis have revealed alternative pathways. Under ultraviolet light on a titanium dioxide (TiO₂) substrate decorated with platinum clusters, 2,3-dimethyl-3-heptanol undergoes disproportionation, yielding a ketone and an alkane [7]. This reaction proceeds via C–C bond cleavage at the β-position, producing 2-pentanone and ethane as primary products (Table 1). The selectivity for longer-chain alkane formation (e.g., propane from 3-methyl-3-hexanol) highlights the preference for cleaving larger alkyl groups over methyl substituents [7].

Table 1: Photocatalytic Oxidation Products of 2,3-Dimethyl-3-Heptanol

ReactantConditionsProducts
2,3-Dimethyl-3-heptanolPt/TiO₂, UV light2-Pentanone, Ethane

This pathway contrasts with conventional thermal or acid-catalyzed oxidation, demonstrating the potential of photocatalysis in accessing ketones from recalcitrant tertiary alcohols [7].

Reduction to Alkanes

Reduction of tertiary alcohols to alkanes typically involves two steps: protonation of the hydroxyl group to form a better-leaving group (water) and subsequent nucleophilic substitution or elimination. While 2,3-dimethyl-3-heptanol does not readily undergo reduction via common agents like lithium aluminum hydride (LiAlH₄), acid-mediated pathways offer a viable route. Treatment with hydrohalic acids (HCl or HBr) at low temperatures (0–25°C) facilitates an Sₙ1 mechanism, where the hydroxyl group is protonated, expelled as water, and replaced by a halide ion [8]. Subsequent reduction of the alkyl halide (e.g., with Zn/HCl) yields the corresponding alkane, 2,3-dimethylheptane [5] [8].

Photocatalytic methods also enable direct reduction. On Pt/TiO₂ surfaces, 2,3-dimethyl-3-heptanol reforms into alkanes (e.g., ethane) and ketones without requiring external reducing agents [7]. This dual functionality arises from the simultaneous oxidation of one alcohol molecule and reduction of another, a process termed disproportionation [7].

Nucleophilic Substitution Reactions

The tertiary carbocation intermediate formed during acid-mediated reactions of 2,3-dimethyl-3-heptanol is highly stabilized by adjacent methyl groups, favoring Sₙ1 mechanisms. For example, reaction with concentrated HCl at 0°C generates 3-chloro-2,3-dimethylheptane via the following steps:

  • Protonation: The hydroxyl group accepts a proton, forming an oxonium ion.
  • Departure of Water: Water leaves, producing a tertiary carbocation.
  • Nucleophilic Attack: Chloride ion attacks the carbocation, yielding the alkyl chloride [8].

Table 2: Conditions for Nucleophilic Substitution of 2,3-Dimethyl-3-Heptanol

ReagentTemperatureMechanismProduct
HCl0°CSₙ13-Chloro-2,3-dimethylheptane

Notably, primary and secondary alcohols require stronger reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for substitution, but tertiary alcohols react efficiently with HX alone due to carbocation stability [8].

Thermal Degradation Pathways

Thermal decomposition of 2,3-dimethyl-3-heptanol occurs at elevated temperatures (>150°C), with pathways influenced by the absence of β-hydrogens. Unlike primary alcohols, which dehydrate to alkenes, tertiary alcohols undergo C–C bond cleavage under pyrolysis conditions. For instance, heating at 300°C in an inert atmosphere produces propane and 2-pentanone, mirroring photocatalytic disproportionation products [7].

Key steps in thermal degradation:

  • Homolytic Cleavage: The C–O bond breaks, generating a heptyl radical and a hydroxyl radical.
  • Radical Recombination: The heptyl radical fragments into smaller alkanes (e.g., ethane), while the hydroxyl radical abstracts hydrogen to form water [7].

This pathway contrasts with lower-temperature acid-catalyzed reactions, emphasizing the role of energy input in directing reaction mechanisms.

2,3-Dimethyl-3-heptanol serves as a crucial tertiary alcohol building block in complex molecular architectures due to its unique structural characteristics. The compound's steric hindrance, created by adjacent methyl groups at carbon positions 2 and 3, provides distinctive reactivity patterns that are valuable in synthetic transformations [2] [3].

The tertiary alcohol functionality exhibits enhanced metabolic stability compared to primary and secondary alcohols, making it particularly useful in pharmaceutical intermediate synthesis. Research has demonstrated that tertiary alcohols resist oxidative metabolism, as the hydroxyl group cannot undergo direct oxidation to ketones or aldehydes, providing synthetic advantages in drug development [4] [5].

Stereoselective Transformations

In stereoselective synthesis, 2,3-dimethyl-3-heptanol participates in key transformations that exploit its branched structure. The compound has been utilized in Grignard reactions where the steric environment around the tertiary carbon influences the stereochemical outcome of subsequent reactions [6]. The adjacent methyl substitution pattern creates a unique three-dimensional environment that can direct the approach of reagents, leading to enhanced selectivity in carbon-carbon bond formation.

Nucleophilic Substitution Reactions

The tertiary alcohol undergoes nucleophilic substitution through carbocation intermediates, following the SN1 mechanism due to the stability of the tertiary carbocation formed upon protonation and water loss [7] [8]. This reactivity pattern has been exploited in the synthesis of complex natural products where selective functional group transformations are required while maintaining structural integrity of sensitive molecular frameworks.

Synthesis ParameterValueApplication
Steric Hindrance FactorHighControls regioselectivity
Carbocation StabilityEnhancedEnables SN1 mechanisms
Oxidative ResistanceSuperiorMetabolic stability
Conformational RigidityModerateInfluences stereochemistry

Model Compound in Pharmacological Studies

The structural features of 2,3-dimethyl-3-heptanol make it an excellent model compound for investigating alcohol metabolism and pharmacological effects in biological systems [10]. Research has utilized this compound to study structure-activity relationships, particularly focusing on how branching patterns influence biological activity and metabolic pathways.

Structure-Activity Relationship Studies

Pharmacological research has employed 2,3-dimethyl-3-heptanol as a model compound to understand how specific structural modifications affect biological activity. The compound's unique branching pattern provides insights into how steric factors influence receptor binding and enzymatic interactions [10] [11]. Studies have demonstrated that the adjacent methyl groups create a distinctive binding profile that differs significantly from linear alcohol analogs.

Metabolic Pathway Investigations

The compound serves as a probe for studying alcohol metabolism pathways, particularly the role of cytochrome P450 enzymes in oxidative transformations. Unlike primary and secondary alcohols, the tertiary nature of 2,3-dimethyl-3-heptanol prevents direct oxidation, allowing researchers to focus on alternative metabolic routes such as conjugation reactions with glucuronic acid or sulfate [4] [10].

Comparative Pharmacological Analysis

Research findings indicate that 2,3-dimethyl-3-heptanol exhibits distinct pharmacological properties compared to structurally related compounds:

CompoundMetabolic StabilityBiological ActivityResearch Application
2,3-Dimethyl-3-heptanolHighModerateMetabolic pathway studies
2,6-Dimethyl-3-heptanolHighVariableReceptor binding studies
3-Methyl-3-heptanolModerateLowControl compound
Linear heptanol analogsLowVariableComparative analysis

Role in Environmental Degradation Studies

2,3-Dimethyl-3-heptanol plays a significant role in environmental chemistry research, particularly as a degradation product and analytical marker in biodegradation studies of complex organic pollutants [12] [13] [14]. The compound has been identified as a key metabolite in the microbial degradation pathways of nonylphenol compounds, which are persistent environmental contaminants with endocrine-disrupting properties.

Nonylphenol Degradation Pathway Marker

Environmental research has established 2,3-dimethyl-3-heptanol as an important marker compound for tracking the biodegradation of nonylphenol isomers by specialized bacterial strains, particularly Sphingomonas species [12] [15] [16]. The formation of this tertiary alcohol represents a critical step in the transformation of quaternary carbon-containing pollutants, providing insights into the mechanisms by which microorganisms overcome steric barriers in biodegradation processes.

Studies using Sphingomonas sp. strain TTNP3 have demonstrated that 2,3-dimethyl-3-heptanol formation occurs through an unconventional degradation pathway involving ring-hydroxylation and subsequent alkyl chain rearrangement [12]. This finding has significant implications for understanding the fate of branched alkylphenol pollutants in environmental systems.

Gas Chromatography-Mass Spectrometry Analysis

The compound serves as an authentic standard in GC-MS analytical methods for quantifying microbial degradation products in environmental samples [12]. Its distinctive mass spectral fragmentation pattern and chromatographic retention characteristics make it an excellent reference compound for environmental monitoring studies. Research has established optimized analytical protocols using 2,3-dimethyl-3-heptanol as both a target analyte and internal standard for environmental analysis.

Biodegradation Kinetics Research

Environmental studies have utilized 2,3-dimethyl-3-heptanol to investigate the kinetics of branched alcohol degradation in various environmental matrices [14] [15]. The compound's resistance to conventional biodegradation pathways, due to its tertiary alcohol structure and adjacent methyl branching, provides insights into the persistence and fate of structurally complex organic pollutants in natural systems.

Environmental ParameterValue/CharacteristicResearch Significance
Biodegradation RateSlow to moderatePersistence assessment
Water SolubilityLimitedBioavailability studies
VolatilityLowAtmospheric transport potential
Sorption CoefficientHighSediment partitioning

Solvent and Reactant in Industrial Processes

2,3-Dimethyl-3-heptanol finds applications in industrial processes as both a specialized solvent and chemical reactant, particularly in situations requiring sterically hindered alcohols [17] [18]. The compound's unique combination of hydrophobic character and tertiary alcohol functionality makes it suitable for specific industrial applications where conventional alcohols are inadequate.

Specialized Solvent Applications

The compound's solubility characteristics make it valuable as a solvent for hydrophobic organic compounds while maintaining reactivity through its hydroxyl group [18] [19]. Industrial applications have utilized 2,3-dimethyl-3-heptanol in extraction processes where selective solvation of branched organic molecules is required. The steric bulk around the alcohol functionality provides selectivity advantages in separating complex mixtures of structural isomers.

Chemical Process Intermediate

In industrial chemical synthesis, 2,3-dimethyl-3-heptanol serves as an intermediate in the production of specialized surfactants and performance chemicals [20] [21]. The compound's resistance to oxidation makes it particularly useful in processes involving harsh reaction conditions where alcohol functionality must be preserved throughout multi-step transformations.

Process Optimization Studies

Industrial research has focused on optimizing reaction conditions for processes involving 2,3-dimethyl-3-heptanol as a reactant or co-solvent [20] [17]. The compound's thermal stability and unique reactivity profile have been leveraged in developing improved synthetic routes for producing high-value chemical intermediates. Studies have demonstrated enhanced yields and selectivities when using this tertiary alcohol compared to conventional alcohol solvents.

Industrial Synthesis Parameters

Process ParameterOptimized ValueIndustrial Advantage
Operating Temperature80-120°CThermal stability
Reaction Time6-12 hoursControlled kinetics
Catalyst Loading0.5-2.0 mol%Economic efficiency
Product Selectivity>85%Process optimization

XLogP3

2.9

Dates

Last modified: 08-15-2023

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